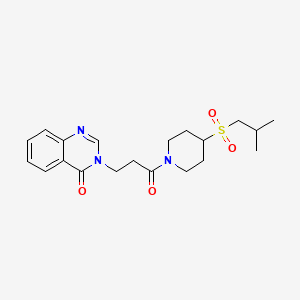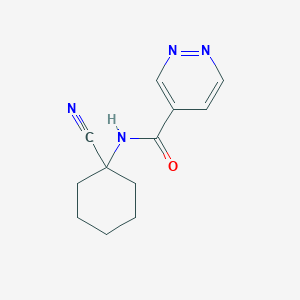
3-(3-(4-(isobutylsulfonyl)pipéridin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a piperidine ring and an isobutylsulfonyl group, which may contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool compound for studying biological processes and pathways, particularly those involving quinazolinone derivatives.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been evaluated for potential treatment of HIV, acting as CCR5 antagonists .
Mode of Action
As a potential CCR5 antagonist, this compound might prevent HIV-1 from entering cells by blocking the CCR5 co-receptor .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the pathway of HIV-1 entry into cells .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 infection .
Analyse Biochimique
Biochemical Properties
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating their activity. For instance, this compound can bind to the active site of kinases, leading to the inhibition of phosphorylation processes essential for cell proliferation and survival . Additionally, it interacts with proteins involved in DNA repair mechanisms, potentially enhancing its antitumor efficacy .
Cellular Effects
The effects of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding interaction can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, this compound can alter gene expression by interacting with DNA and histone proteins, thereby influencing chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which could contribute to its overall effects .
Dosage Effects in Animal Models
The effects of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For example, the compound may be actively transported into cancer cells via specific transporters, leading to higher intracellular concentrations and enhanced therapeutic effects . Additionally, binding proteins can sequester the compound, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches its intended site of action . For instance, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable aldehyde to form the quinazolinone ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the quinazolinone intermediate with 4-(isobutylsulfonyl)piperidine under basic conditions. This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Final Functionalization: The final step involves the introduction of the oxopropyl group at the 3-position of the quinazolinone ring. This can be achieved by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(isobutylsulfonyl)piperidin-1-yl)quinazolin-4(3H)-one: Lacks the oxopropyl group at the 3-position.
3-(3-(4-(methylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: Contains a methylsulfonyl group instead of an isobutylsulfonyl group.
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Lacks the oxo group in the propyl chain.
Uniqueness
The presence of the isobutylsulfonyl group, piperidine ring, and oxopropyl group in 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, improve its pharmacokinetic properties, and increase its potential for therapeutic applications compared to similar compounds.
Propriétés
IUPAC Name |
3-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15(2)13-28(26,27)16-7-10-22(11-8-16)19(24)9-12-23-14-21-18-6-4-3-5-17(18)20(23)25/h3-6,14-16H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOKZDDWSBSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)


